molecular formula C6H16O2Si B1329274 Diethoxydimethylsilane CAS No. 78-62-6

Diethoxydimethylsilane

Cat. No. B1329274
CAS RN: 78-62-6
M. Wt: 148.28 g/mol
InChI Key: YYLGKUPAFFKGRQ-UHFFFAOYSA-N
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Patent
US05986124

Procedure details

306 mg of allyl chloride, 530 mol of dimethyldiethoxysilane, and 77 mg of toluene were placed in a glass reaction tube. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 19.7%.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
530 mol
Type
reactant
Reaction Step One
Quantity
77 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH3:5][Si:6](C)([O:10][CH2:11]C)[O:7][CH2:8]C.C([Si](C=C)(C)O[Si](C)(C)C)=C>C1(C)C=CC=CC=1>[Cl:4][CH2:1][CH2:2][CH2:3][Si:6]([CH3:5])([O:10][CH3:11])[O:7][CH3:8]

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
530 mol
Type
reactant
Smiles
C[Si](OCC)(OCC)C
Name
Quantity
77 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](O[Si](C)(C)C)(C)C=C
Name
Quantity
0.005 mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
following cooling

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](OC)(OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.